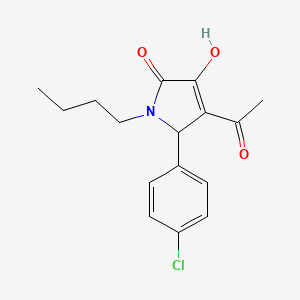![molecular formula C18H20O4 B5090039 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBA is a derivative of benzaldehyde and has a unique chemical structure that makes it useful in various fields of research.
Mécanisme D'action
The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of cell death in cancer cells. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to bind to the active site of aldose reductase, thereby inhibiting its activity. In cancer cells, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde induces cell death by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to exhibit several biochemical and physiological effects. It has been found to reduce blood glucose levels in diabetic rats by inhibiting aldose reductase. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been shown to induce cell death in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been found to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has several advantages for lab experiments, including its potent inhibitory activity against enzymes and its ability to induce cell death in cancer cells. However, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde. One potential direction is to investigate its potential applications in the treatment of diabetic complications. Another direction is to explore its anticancer properties further and to develop it as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde and to identify any potential side effects or toxicity associated with its use.
In conclusion, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and potent inhibitory activity against enzymes make it useful in various fields of research. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been investigated for its potential applications in the treatment of diabetic complications and as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde involves the reaction of 2-bromobenzaldehyde with 2-methoxy-4-methylphenol in the presence of potassium carbonate and tetrabutylammonium bromide. The reaction takes place in dimethylformamide at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde.
Applications De Recherche Scientifique
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes, including aldose reductase, which is involved in the development of diabetic complications. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been investigated for its anticancer properties, as it has been found to induce cell death in cancer cells.
Propriétés
IUPAC Name |
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-8-9-17(18(12-14)20-2)22-11-5-10-21-16-7-4-3-6-15(16)13-19/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOTMJEPUFMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxy-4-methylphenoxy)propoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5089957.png)
![N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5089965.png)
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5089972.png)
amino]ethanol](/img/structure/B5089981.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)

![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)